7,8-Dimethoxyquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities, including potential therapeutic applications. This compound features two methoxy groups at the 7 and 8 positions of the quinazoline ring, contributing to its unique chemical properties and biological efficacy.
7,8-Dimethoxyquinazolin-4(3H)-one is classified as a quinazolinone, which is a subclass of quinazolines. Quinazolines are bicyclic compounds containing a benzene ring fused to a pyrimidine ring, and they are known for their pharmacological significance. This particular compound is recognized for its potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .
The synthesis of 7,8-Dimethoxyquinazolin-4(3H)-one can be achieved through several methods:
The reaction conditions are crucial for the successful synthesis of 7,8-Dimethoxyquinazolin-4(3H)-one. The temperature must be carefully controlled to prevent decomposition or side reactions. The yields reported in various studies range significantly depending on the specific method used, with some achieving yields as high as 98% .
The molecular structure of 7,8-Dimethoxyquinazolin-4(3H)-one can be represented as follows:
This structure includes:
The compound has a molecular weight of approximately 220.23 g/mol. Its melting point typically ranges around 204–206 °C depending on purity and synthesis method .
7,8-Dimethoxyquinazolin-4(3H)-one participates in various chemical reactions that can modify its structure or enhance its biological activity:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of synthesized compounds. For instance, NMR can provide information about the environment of hydrogen atoms in the molecule, while IR can identify functional groups present .
The mechanism of action for 7,8-Dimethoxyquinazolin-4(3H)-one varies depending on its biological target:
In vitro studies have shown significant activation of caspases when cancer cells are treated with this compound at specific concentrations, indicating its potential effectiveness in cancer therapy .
Relevant analyses include spectroscopic methods confirming functional groups and structural integrity post-synthesis .
7,8-Dimethoxyquinazolin-4(3H)-one is being explored for various applications:
Research continues into optimizing its synthesis and enhancing its biological efficacy through structural modifications or novel formulations .
The quinazolin-4(3H)-one core represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure comprising a benzene ring attached to a pyrimidin-4(3H)-one moiety. This configuration confers exceptional molecular rigidity and electronic diversity, enabling versatile interactions with biological targets. The 7,8-dimethoxy variant (CAS 19178-11-1) specifically features methoxy groups at positions 7 and 8, enhancing both steric bulk and electron-donating capacity. Its planar structure facilitates π-π stacking interactions within enzyme binding pockets, while the lactam and imine groups serve as hydrogen bond acceptors/donors. Spectroscopic characterization confirms the structure with canonical SMILES COC1=CC=C2C(=O)NC=NC2=C1OC
and molecular formula C₁₀H₁₀N₂O₃ (MW: 206.20 g/mol) [1] [3] [6]. Predicted physicochemical properties include a boiling point of 355.1±52.0 °C and density of 1.33±0.1 g/cm³, suggesting high thermal stability and solid-state packing efficiency [1]. The pKa of 0.43±0.20 indicates weak acidity, likely attributable to the N-H group in the pyrimidinone ring [1].
Table 1: Fundamental Physicochemical Properties of 7,8-Dimethoxyquinazolin-4(3H)-one
Property | Value | Method/Notes |
---|---|---|
CAS Registry Number | 19178-11-1 | Chemical identifiers |
Molecular Formula | C₁₀H₁₀N₂O₃ | Elemental composition |
Molecular Weight | 206.20 g/mol | Mass spectrometry |
SMILES | COC1=CC=C2C(=O)NC=NC2=C1OC | Structural notation |
Boiling Point | 355.1±52.0 °C | Predicted |
Density | 1.33±0.1 g/cm³ | Predicted |
pKa | 0.43±0.20 | Predicted |
Quinazolin-4(3H)-one derivatives constitute a therapeutically significant class of nitrogen-containing heterocycles, forming the structural basis of approximately 200 naturally occurring alkaloids and numerous synthetic drugs. Historically, this scaffold has yielded FDA-approved tyrosine kinase inhibitors (TKIs) including gefitinib (EGFR inhibitor), erlotinib (EGFR/Her1), and lapatinib (dual EGFR/HER2 inhibitor) [2]. These agents validate quinazolinone’s capacity to target adenosine triphosphate (ATP)-binding sites in kinases. Recent studies further demonstrate that 7,8-dimethoxyquinazolin-4(3H)-one derivatives exhibit remarkable cytotoxicity against cancer cell lines. For instance, hydrazide-functionalized analogs (e.g., compound 3j) demonstrated IC₅₀ values of 0.20±0.02 µM against MCF-7 breast adenocarcinoma cells, surpassing lapatinib (IC₅₀=5.9±0.74 µM) by ~30-fold [2]. Hybrid derivatives incorporating thiazole moieties (e.g., compound A3) showed broad-spectrum antitumor activity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells with IC₅₀ values ranging from 10–12 μM [8]. Beyond oncology, these derivatives show promise as antimicrobials and enzyme inhibitors, leveraging their ability to disrupt protein-protein interactions or chelate metal ions in catalytic sites.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7